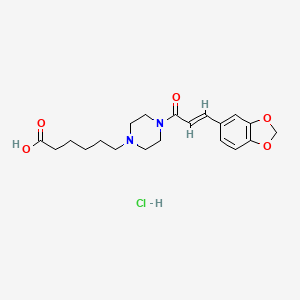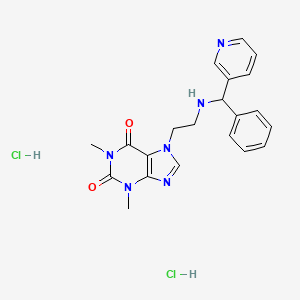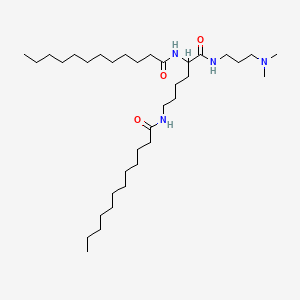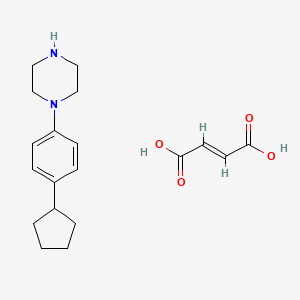
1-(4-Cyclopentylphenyl)piperazine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopentylphenyl)piperazine maleate is a chemical compound that belongs to the piperazine class of compounds. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to a phenyl ring, which is further connected to a piperazine ring. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentylphenyl)piperazine maleate typically involves the following steps:
Cyclopentylation of Phenylpiperazine: The initial step involves the reaction of phenylpiperazine with cyclopentyl bromide in the presence of a base such as potassium carbonate. This reaction yields 1-(4-Cyclopentylphenyl)piperazine.
Formation of Maleate Salt: The free base form of 1-(4-Cyclopentylphenyl)piperazine is then reacted with maleic acid to form the maleate salt. This step is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Cyclopentylphenyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Cyclopentylphenyl)piperazine maleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopentylphenyl)piperazine maleate involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, influencing their activity.
Modulate Pathways: It modulates specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1-(4-Cyclopentylphenyl)piperazine maleate can be compared with other piperazine derivatives such as:
1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a cyclopentyl group.
1-(4-Fluorophenyl)piperazine: Features a fluorine atom in place of the cyclopentyl group.
Uniqueness: The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives.
Propiedades
Número CAS |
113682-06-7 |
|---|---|
Fórmula molecular |
C19H26N2O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2.C4H4O4/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17;5-3(6)1-2-4(7)8/h5-8,13,16H,1-4,9-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DFXXOTPACNVOMR-WLHGVMLRSA-N |
SMILES isomérico |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


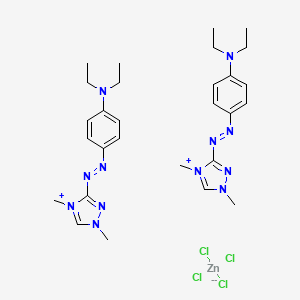
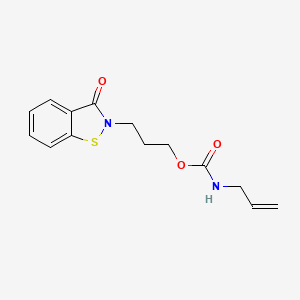
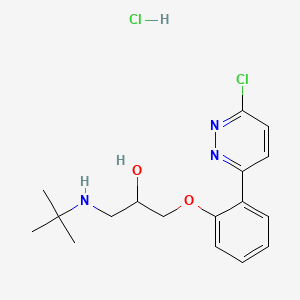

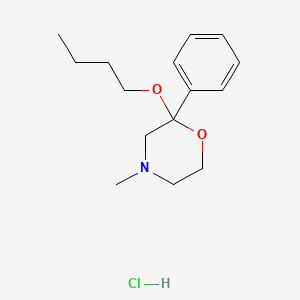

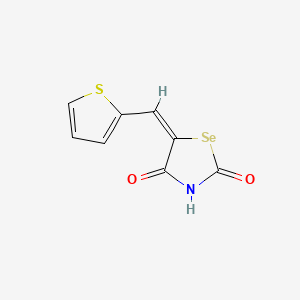
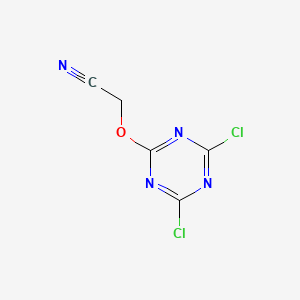
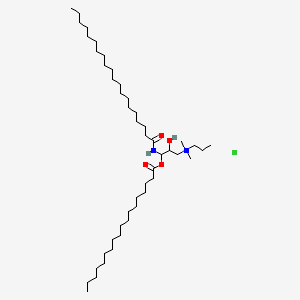
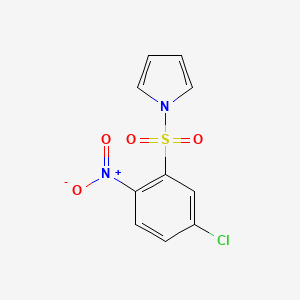
![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
